
An In-depth Technical Guide to the
Spectroscopic Analysis of Pigment Green 8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pigment green 8

Cat. No.: B1630578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analysis of Pigment Green 8 (C.I. 10006). It is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of the analytical

techniques used to characterize this compound. This document details experimental protocols,

presents available spectroscopic data, and visualizes a general workflow for pigment analysis.

Pigment Green 8, chemically identified as the sodium salt of a ferrous complex of 1-nitroso-2-

naphthol, is an organic pigment with a characteristic yellowish-green hue.[1] Its chemical

formula is C₃₀H₁₈FeN₃NaO₆ and its CAS number is 16143-80-9.[2][3] Accurate characterization

of this pigment is crucial for quality control, formulation development, and stability studies.

Spectroscopic techniques are fundamental in providing detailed information about its chemical

structure and physical properties.

Spectroscopic Analysis
A variety of spectroscopic methods are employed to analyze Pigment Green 8, each providing

unique insights into its molecular structure and composition.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the color and electronic

properties of Pigment Green 8. As a green pigment, it is expected to exhibit strong absorption
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in the blue (approximately 440-490 nm) and red (approximately 620-780 nm) regions of the

visible spectrum, with a corresponding transmittance or reflectance maximum in the green

region (approximately 490-570 nm), which is responsible for its observed color.

While specific quantitative UV-Vis absorption data for Pigment Green 8 is not extensively

published, the spectrum would be characteristic of a metal-ligand charge transfer complex. The

electronic transitions between the metal d-orbitals and the ligand's π-orbitals are responsible

for the intense color of the pigment.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in Pigment
Green 8. The infrared spectrum provides a molecular fingerprint, revealing characteristic

absorption bands corresponding to the vibrations of its constituent chemical bonds. Analysis of

the FTIR spectrum can confirm the presence of the nitroso and naphthol moieties of the ligand,

as well as vibrations associated with the metal-ligand coordination.

3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the

vibrational modes of a molecule and is complementary to FTIR spectroscopy.[4] It is particularly

useful for identifying both organic and inorganic components in a sample.[4] For Pigment
Green 8, Raman spectroscopy can help in the unambiguous identification of the pigment by

comparing its spectrum to reference databases.

4. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For Pigment Green 8, techniques such as Gas

Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for the analysis of

any associated organic materials or binders. Direct analysis of the insoluble metal-organic

complex can be challenging and may require sample preparation steps like acid digestion to

analyze the organic components.

Summary of Spectroscopic Data
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The following tables summarize the available and expected spectroscopic data for Pigment
Green 8.

Table 1: UV-Visible Spectroscopic Data (Expected)

Wavelength Region Expected Observation Rationale

440-490 nm (Blue) Strong Absorption

Absorption of blue light

contributes to the green

appearance.

490-570 nm (Green)
High

Transmittance/Reflectance

Reflection of green light is

responsible for the pigment's

color.

620-780 nm (Red) Strong Absorption

Absorption of red light also

contributes to the green

appearance.

Table 2: FTIR Spectroscopic Data (Expected Functional Group Assignments)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 O-H stretch Hydroxyl group (from naphthol)

~1600 C=C stretch Aromatic ring

~1500 N=O stretch Nitroso group

~1200-1300 C-N stretch Carbon-Nitrogen bond

~1100 C-O stretch Carbon-Oxygen bond

Below 600 Fe-O stretch Metal-ligand bond

Table 3: Raman Spectroscopic Data
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Raman Shift (cm⁻¹)

3201

2964

2727

2490

2254

2017

1780

1543

1306

1069

833

596

359

122

(Data sourced from the Infrared and Raman Users Group (IRUG) database for Pigment Green 8,

record ROD00154)[5]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Pigment Green 8 are provided below.

1. UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum of Pigment Green 8 in the visible range.

Instrumentation: A double-beam UV-Vis spectrophotometer.
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Materials: Pigment Green 8 sample, appropriate solvent (e.g., ethanol or a suitable organic

solvent in which the pigment is sparingly soluble or can be prepared as a stable dispersion),

quartz cuvettes (1 cm path length).

Procedure:

Prepare a dilute, homogenous dispersion of Pigment Green 8 in the chosen solvent.

Sonication may be required to achieve a fine, stable suspension.

Calibrate the spectrophotometer by running a baseline with the pure solvent in both the

sample and reference cuvettes.

Fill a clean quartz cuvette with the pigment dispersion.

Place the sample cuvette in the sample holder and the solvent-filled cuvette in the

reference holder.

Scan the absorbance of the sample from 400 nm to 800 nm.

Record the wavelength of maximum absorbance (λmax) in the blue and red regions of the

spectrum.

Process the data to obtain the final absorption spectrum.

2. FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of Pigment Green 8 to identify its functional

groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an

Attenuated Total Reflectance (ATR) accessory.

Materials: Dry Pigment Green 8 powder.

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1630578?utm_src=pdf-body
https://www.benchchem.com/product/b1630578?utm_src=pdf-body
https://www.benchchem.com/product/b1630578?utm_src=pdf-body
https://www.benchchem.com/product/b1630578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the dry Pigment Green 8 powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the FTIR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Process the resulting spectrum (e.g., baseline correction, normalization) and identify the

characteristic absorption peaks.

3. Raman Spectroscopy Protocol

Objective: To obtain the Raman spectrum of Pigment Green 8 for identification.

Instrumentation: A Raman spectrometer equipped with a microscope and a suitable laser

excitation source (e.g., 785 nm).

Materials: Pigment Green 8 powder, microscope slide.

Procedure:

Place a small amount of the Pigment Green 8 powder on a clean microscope slide.

Position the slide on the microscope stage of the Raman spectrometer.

Focus the microscope on the pigment particles.

Select the appropriate laser power and acquisition time to obtain a good quality spectrum

without causing sample degradation.

Acquire the Raman spectrum over the desired spectral range (e.g., 100 cm⁻¹ to 3500

cm⁻¹).
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Process the spectrum to remove any background fluorescence, if necessary.

Identify the characteristic Raman bands and compare them with a reference database for

confirmation.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis

of a pigment sample like Pigment Green 8.

Sample Reception
(Pigment Green 8)

Sample Preparation
(e.g., drying, dispersion)

UV-Vis Spectroscopy FTIR Spectroscopy Raman Spectroscopy
Mass Spectrometry

(Optional)

Data Analysis & Interpretation

Reporting & Documentation

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Pigment Green 8.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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